Product packaging for Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid(Cat. No.:)

Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid

Cat. No.: B13693305
M. Wt: 198.22 g/mol
InChI Key: DSTILBKLGUIGAA-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4 B13693305 Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

bicyclo[2.2.2]octane-2,5-dicarboxylic acid

InChI

InChI=1S/C10H14O4/c11-9(12)7-4-6-2-1-5(7)3-8(6)10(13)14/h5-8H,1-4H2,(H,11,12)(H,13,14)

InChI Key

DSTILBKLGUIGAA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1CC2C(=O)O)C(=O)O

Origin of Product

United States

Historical Development in Bicyclic Systems Chemistry

The field of bicyclic chemistry is foundational to modern organic synthesis, with its roots stretching back to early investigations into the structure of natural products. A pivotal moment in the history of this field was the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928, for which they were awarded the Nobel Prize in Chemistry in 1950. wikipedia.org This [4+2] cycloaddition reaction, which forms a substituted cyclohexene (B86901) by reacting a conjugated diene with an alkene (the dienophile), provided a remarkably reliable and stereocontrolled method for constructing six-membered rings, including those within bicyclic systems. wikipedia.org The reaction remains a cornerstone for the synthesis of bridged-ring structures like the bicyclo[2.2.2]octane core. researchgate.netcdnsciencepub.comcdnsciencepub.com

Beyond small molecules, the academic interest in bicyclic structures expanded into biochemistry and materials science. The first synthesis of a bicyclic peptide, mimicking natural toxins, was reported in 1978, opening a new frontier in therapeutic research that leverages the conformational rigidity of bicyclic scaffolds. marquette.edu This historical progression from fundamental reaction discovery to the creation of complex functional molecules underscores the enduring importance of bicyclic systems in advancing chemical science.

Relevance of the Bicyclo 2.2.2 Octane Framework in Contemporary Chemical Research

The bicyclo[2.2.2]octane (BCO) framework is not merely a chemical curiosity but a highly relevant and versatile scaffold in modern chemical research. Its unique combination of rigidity, symmetry, and a three-dimensional structure makes it a valuable component in several areas.

In medicinal chemistry, the BCO framework is recognized as a "privileged substructure," a molecular core capable of binding to multiple biological receptors. acs.org Its primary role is as a saturated, non-aromatic bioisostere for the phenyl ring. Replacing a flat aromatic ring with the three-dimensional BCO scaffold can lead to significant improvements in a drug candidate's physicochemical properties, such as increased solubility and enhanced metabolic stability, while maintaining or improving biological activity. nih.gov Because of its defined and rigid geometry, the BCO scaffold helps reduce the entropic penalty associated with a molecule binding to its target, potentially leading to higher affinity. acs.orgnih.gov This has led to its incorporation into molecules designed to inhibit a range of targets, including the SARS-CoV-2 main protease. nih.govnih.govresearchgate.net

In materials science, BCO derivatives are crucial building blocks for high-performance polymers, including polyesters and polyimides. solubilityofthings.comgoogle.comgoogle.comgoogle.com The rigidity of the BCO unit, when incorporated into a polymer backbone, can impart exceptional thermal stability, high glass transition temperatures, and desirable mechanical properties. mdpi.com Bicyclo[2.2.2]octane dicarboxylic acids, in particular, are used as specialty monomers to create polymers with tailored characteristics. google.com Furthermore, the well-defined geometry of these linkers is exploited in the field of crystal engineering to construct metal-organic frameworks (MOFs).

The following table summarizes the key attributes and applications of the BCO framework in modern research.

Feature of BCO FrameworkConsequenceContemporary Application Area
High Rigidity & Defined Geometry Reduces conformational flexibility; pre-organizes appended functional groups.Medicinal Chemistry (as a scaffold), Materials Science (for polymers with high thermal stability). acs.orgnih.govmdpi.com
Three-Dimensional Structure Acts as a non-flat replacement for aromatic rings.Drug Discovery (as a bioisostere to improve physicochemical properties). nih.gov
Chemical Stability Provides a robust core that withstands various reaction conditions.Organic Synthesis (as a stable intermediate for complex molecule synthesis). solubilityofthings.comgoogle.com
Symmetrical Structure Allows for predictable functionalization and controlled growth of materials.Crystal Engineering (as linkers for Metal-Organic Frameworks).

Overview of Research Trajectories for Bicyclo 2.2.2 Octane 2,5 Dicarboxylic Acid

Diels-Alder Cycloaddition Strategies for Bicyclic Core Formation

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone for the construction of the bicyclo[2.2.2]octane core. This reaction typically involves the cycloaddition of a cyclohexadiene derivative (the diene) with a dienophile. The inherent stereospecificity and regioselectivity of the Diels-Alder reaction make it a highly efficient method for creating the complex three-dimensional structure of the bicyclo[2.2.2]octane system. Both intermolecular and intramolecular variants of the Diels-Alder reaction have been successfully employed to synthesize this bicyclic framework. rsc.orgnih.gov

A variety of dienes and dienophiles have been utilized in the synthesis of bicyclo[2.2.2]octane derivatives. Common dienes include substituted 1,3-cyclohexadienes, which can be generated in situ from precursors like 2-alkenylphenols through oxidation. nih.govjst.go.jp For instance, the oxidation of 2-alkenylphenols with lead tetraacetate can form 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones, which then undergo intramolecular Diels-Alder reactions. nih.govjst.go.jp

Dienophiles used in these reactions are typically electron-deficient alkenes. Examples include maleic anhydride (B1165640), acrolein, and various acrylates. nih.govcdnsciencepub.com The choice of diene and dienophile is critical as it dictates the substitution pattern and stereochemistry of the resulting bicyclo[2.2.2]octane product. For example, the reaction of 1,3-cyclohexadiene (B119728) with methacrolein, catalyzed by a Lewis acid, yields a bicyclo[2.2.2]octane aldehyde, which can be a precursor to further derivatization. nih.gov

Diene PrecursorDienophileReaction TypeResulting Bicyclic Core
2-AlkenylphenolsInternal AlkeneIntramolecularSubstituted Bicyclo[2.2.2]octane
1,3-CyclohexadieneMethacroleinIntermolecularBicyclo[2.2.2]octane aldehyde
1-Methoxy-2-methyl-1,4-cyclohexadieneMaleic AnhydrideIntermolecular1-methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride

Lewis acids are frequently employed as catalysts to accelerate Diels-Alder reactions and enhance their regio- and stereoselectivity. nih.gov Common Lewis acids used for this purpose include boron trifluoride etherate (BF₃·Et₂O) and ytterbium trichloride. nih.govnih.gov In some cases, stoichiometric amounts of Lewis acids are necessary, particularly when the diene contains functional groups like amides that can coordinate with the catalyst. nih.gov

Metal-free catalytic systems have also been developed. For instance, organic bases can mediate tandem reactions that lead to highly enantioselective formation of bicyclo[2.2.2]octane-1-carboxylates. rsc.orgrsc.org These reactions often proceed under mild conditions and offer an alternative to metal-based catalysts. rsc.orgrsc.org

Regioselective and Stereoselective Synthesis Pathways

Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound. The spatial arrangement of substituents on the bicyclic core significantly influences the compound's properties and biological activity.

The Diels-Alder reaction can lead to the formation of both endo and exo isomers. Under kinetic control, especially with Lewis acid catalysis, the endo product is often favored due to secondary orbital overlap. nih.gov However, the stereochemical outcome can be influenced by the specific reactants and reaction conditions. nih.govarabjchem.org For instance, in the reaction of a 5-substituted 1,3-cyclohexadiene with methacrolein, the substituent on the diene can direct the dienophile to approach from the less hindered face, influencing the facial selectivity. nih.gov

In some cases, catalytic antibodies have been used to control the reaction pathway, favoring either the typically preferred endo product or the disfavored exo pathway to yield enantiomerically pure adducts. nih.gov The thermal Diels-Alder cycloaddition of 1-acetylvinyl p-nitrobenzenecarboxylate with cyclohexadiene has been shown to exhibit exclusive endo preference. arabjchem.org

Reaction SystemConditionsMajor Product Stereochemistry
5-Substituted 1,3-cyclohexadiene + MethacroleinLewis Acid CatalysisEndo favored
Diene + DienophileCatalytic AntibodyControlled Endo or Exo
1-Acetylvinyl p-nitrobenzenecarboxylate + CyclohexadieneThermalExclusively Endo

The synthesis of enantiomerically pure bicyclo[2.2.2]octane derivatives is often crucial for their application in pharmaceuticals and as chiral ligands. Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. A metal-free tandem reaction mediated by an organic base has been shown to produce bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities. rsc.orgrsc.org

Chemo-enzymatic methods have also proven effective. For example, the resolution of an enol acetate (B1210297) derivative of a bicyclo[2.2.2]octane-2,5-dione using immobilized lipases provides a practical route to the homochiral dione. nih.gov Chiral resolution of racemic mixtures is another common approach. Diastereomeric salt formation using a chiral resolving agent, such as O,O'-dibenzoyltartaric acid, can be used to separate enantiomers. mdpi.com Additionally, direct high-performance liquid chromatographic (HPLC) separation on chiral stationary phases containing macrocyclic glycopeptide antibiotic selectors has been successfully employed for the enantiomeric separation of bicyclo[2.2.2]octane-based amino acids. nih.gov

Functional Group Interconversions and Derivatization Strategies

Once the bicyclo[2.2.2]octane core is established, subsequent functional group interconversions and derivatizations are often necessary to arrive at the target molecule, such as this compound. These transformations can include hydrolysis of esters or anhydrides to carboxylic acids, reduction of ketones, and modification of substituents. cdnsciencepub.comresearchgate.net

For example, a bicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride, formed from a Diels-Alder reaction, can be hydrolyzed to the corresponding dicarboxylic acid. cdnsciencepub.comresearchgate.netcdnsciencepub.com Oxidative decarboxylation is another useful transformation. For instance, treatment of a keto dicarboxylic acid with lead tetraacetate can lead to a bicyclo[2.2.2]oct-5-en-2-one. cdnsciencepub.comresearchgate.net The carboxylic acid groups themselves can be converted to other functionalities, such as esters, through reactions with alcohols in the presence of an esterification catalyst. google.com These derivatization strategies allow for the synthesis of a wide range of functionalized bicyclo[2.2.2]octane compounds.

Oxidation and Reduction Processes on the Bicyclic Framework

Chemical transformations involving oxidation and reduction are fundamental to modifying the bicyclo[2.2.2]octane skeleton and its functional groups. These processes allow for the introduction and interconversion of key chemical moieties.

Oxidation: The synthesis of this compound can be achieved through the oxidation of precursor molecules containing less oxidized functional groups. For instance, a secondary oxidation reaction on a related bicyclic compound can yield the target dicarboxylic acid. A common and effective oxidizing agent for such transformations is potassium permanganate (B83412) (KMnO₄) in the presence of an acid like sulfuric acid (H₂SO₄), often with the application of heat.

Reduction: Conversely, the carboxylic acid groups of the bicyclo[2.2.2]octane framework can be reduced to other functional groups, most notably primary alcohols. This transformation is a standard procedure in organic synthesis. For example, the reduction of a carboxylic acid group to a hydroxymethyl group (-CH₂OH) is a key step in creating alcohol derivatives of the bicyclic system. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. nih.gov In more complex syntheses involving multiple functional groups, selective reduction is crucial. For instance, an iodolactone derivative of a bicyclo[2.2.2]octene carboxylic acid has been successfully reduced to the corresponding lactone using tributyltin hydride (Bu₃SnH). nih.gov

Table 1: Oxidation and Reduction Reactions

TransformationReagent(s)Functional Group ChangeReference
OxidationKMnO₄, H₂SO₄, Heat-CH₂OH (or other precursor) → -COOH
ReductionLiAlH₄-COOH → -CH₂OH nih.gov
Reductive DehalogenationBu₃SnHIodolactone → Lactone nih.gov

Esterification and Anhydride Formation from Dicarboxylic Acid Precursors

The carboxylic acid groups of this compound are versatile handles for further derivatization, with esterification and anhydride formation being among the most common and useful transformations.

Anhydride Formation: Cyclic anhydrides are frequently synthesized as direct precursors to dicarboxylic acids within the bicyclo[2.2.2]octane system. The Diels-Alder reaction is a powerful tool for this purpose. For example, the cycloaddition of 1,3-cyclohexadiene with maleic anhydride diastereoselectively yields di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride. nih.gov This unsaturated anhydride can then be hydrogenated to its saturated analog, which serves as a direct precursor to the corresponding dicarboxylic acid upon hydrolysis. google.com This synthetic route is a cornerstone in accessing the bicyclo[2.2.2]octane dicarboxylic acid framework. nih.govgoogle.comarkat-usa.org

Esterification: The conversion of the dicarboxylic acid to its corresponding diester is a straightforward yet critical reaction for modifying the compound's solubility, reactivity, and utility as a monomer in polymerization. Standard esterification methods are effective. For instance, reacting the dicarboxylic acid with an alcohol, such as ethanol, in the presence of an acid catalyst or a coupling agent like thionyl chloride (SOCl₂) provides the desired ester derivative. nih.govgoogle.com Catalysts for this reaction can range from strong mineral acids (HCl, H₂SO₄) to transition metal complexes. google.com

Table 2: Ester and Anhydride Synthesis

DerivativeSynthetic MethodTypical Reagents/PrecursorsReference
AnhydrideDiels-Alder Cycloaddition1,3-Cyclohexadiene, Maleic Anhydride nih.gov
EsterEsterificationDicarboxylic Acid, Alcohol (e.g., EtOH), SOCl₂ or H₂SO₄ nih.govgoogle.com

Synthesis of Amine and Lactone Derivatives

Beyond esters and anhydrides, the bicyclo[2.2.2]octane dicarboxylic acid framework can be elaborated into more complex structures containing nitrogen and oxygen heterocycles, such as amines and lactones.

Amine Derivatives: Amine-substituted bicyclo[2.2.2]octane carboxylic acids are of significant interest due to their potential biological activities. nih.gov A common route to these compounds begins with the dicarboxylic acid anhydride precursor. The anhydride can be converted to a carboxamide through ammonolysis, which is then subjected to a Hofmann degradation, typically mediated by hypochlorite, to yield an amino acid. nih.gov For example, di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid has been prepared selectively using this method starting from the corresponding anhydride. nih.gov

Lactone Derivatives: Lactones, or cyclic esters, can be formed by intramolecular cyclization involving a hydroxyl group and a carboxylic acid group on the bicyclic scaffold. A key strategy for inducing such cyclizations is iodolactonization. nih.gov This reaction involves treating an unsaturated carboxylic acid, such as N-Boc-protected endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid, with iodine. The reaction proceeds stereoselectively to furnish an iodolactone, which incorporates the bicyclic framework into a new heterocyclic ring system. nih.gov This intermediate can be further modified, for example, through reduction to remove the iodine atom. nih.gov

Table 3: Amine and Lactone Derivative Synthesis

DerivativeSynthetic StrategyKey IntermediateReference
AmineHofmann DegradationCarboxamide (from anhydride) nih.gov
LactoneIodolactonizationUnsaturated Carboxylic Acid nih.gov

Influence of the Rigid Bicyclic Framework on Reaction Outcomes

The bicyclo[2.2.2]octane framework imposes significant conformational rigidity, which plays a crucial role in dictating the stereochemical and regiochemical outcomes of reactions involving this compound. smolecule.com This rigid, cage-like structure limits the number of accessible conformations, leading to a more predictable reaction trajectory compared to more flexible acyclic or monocyclic systems. smolecule.com The fixed spatial arrangement of the carboxylic acid groups at the C2 and C5 positions influences their accessibility to reagents and can lead to highly selective transformations.

The boat-like conformation of the six-membered rings in the bicyclo[2.2.2]octane system results in specific steric environments around the substituent groups. smolecule.com For instance, in reactions where the approach of a reagent is sensitive to steric hindrance, the rigid framework can shield one face of the molecule, directing the attack to the less hindered face. This inherent stereocontrol is a key feature of the bicyclo[2.2.2]octane skeleton and is expected to be pronounced in derivatives like the 2,5-dicarboxylic acid. The rigidity of the framework also facilitates the study of through-bond and through-space electronic effects, as the geometric relationship between substituents is well-defined. caltech.edu

Electronic and Steric Effects of Carboxylic Acid Functionalities

The two carboxylic acid groups in this compound exert significant electronic and steric effects that modulate the reactivity of the entire molecule. Electronically, the carboxylic acid groups are electron-withdrawing, which can influence the acidity of the protons on the bicyclic framework and the susceptibility of the carbonyl carbons to nucleophilic attack. The transmission of these electronic effects through the saturated bicyclic system is primarily inductive, occurring through the sigma bonds of the carbon skeleton. caltech.eduresearchgate.net

Table 1: Comparison of Electronic Effects of Substituents on the Bicyclo[2.2.2]octane System

Substituent (at C4) pKa of Bicyclo[2.2.2]octane-1-carboxylic Acid
-C≡N 5.90
-Br 6.07
-CO2C2H5 6.16
-OH 6.33
-H 6.45

Data extrapolated from studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids to illustrate the inductive effect of various functional groups. caltech.edu

Investigation of Specific Reaction Mechanisms

Pathways of Oxidative Decarboxylation and Skeletal Rearrangements

The oxidative decarboxylation of vicinal dicarboxylic acids is a known transformation, and while specific studies on this compound are not prevalent, the behavior of related bicyclic systems provides insight into potential reaction pathways. For instance, the oxidative decarboxylation of bicyclo[2.2.2]octane-2,3-dicarboxylic acid derivatives with reagents like lead tetraacetate has been shown to proceed, albeit sometimes requiring forcing conditions. The rigid framework of the bicyclo[2.2.2]octane system can influence the stability of intermediates, such as carbocations or radicals, formed during the decarboxylation process.

Skeletal rearrangements are also a possibility, particularly if carbocationic intermediates are generated. The bicyclo[2.2.2]octane skeleton can undergo rearrangement to the more stable bicyclo[3.2.1]octane system. researchgate.netcdnsciencepub.comescholarship.org This rearrangement is often driven by the relief of ring strain. In the case of this compound, the loss of one or both carboxyl groups under oxidative conditions could generate intermediates that are prone to such skeletal transformations. The specific conditions of the reaction, such as the nature of the oxidant and the solvent, would likely play a critical role in determining the extent of decarboxylation versus rearrangement. cdnsciencepub.com

Mechanisms of Lactone Formation and Isomerization

Intramolecular cyclization of hydroxy-substituted bicyclo[2.2.2]octane carboxylic acids can lead to the formation of lactones. researchgate.net While this compound itself does not possess a hydroxyl group, reactions that introduce a hydroxyl group at a suitable position on the bicyclic framework could be followed by lactonization. For example, reduction of one of the carboxylic acid groups to a hydroxymethyl group could lead to the formation of a γ-lactone with the remaining carboxylic acid.

The stereochemistry of the substituents is crucial in determining the feasibility and outcome of lactone formation. The rigid bicyclic framework would enforce a specific spatial relationship between the reacting functional groups, making the process highly stereoselective. Isomerization of the resulting lactones could also occur, particularly under acidic or basic conditions, to yield thermodynamically more stable products.

Electrophilic and Nucleophilic Substitution Dynamics on the Bicyclic Core

The bicyclo[2.2.2]octane core is a saturated hydrocarbon framework and is generally unreactive towards electrophilic attack under normal conditions. However, the presence of the electron-withdrawing carboxylic acid groups in this compound would further deactivate the ring system towards electrophiles. Electrophilic substitution, if it were to occur, would likely require harsh conditions and would be directed by the electronic influence of the carboxyl groups.

Nucleophilic substitution at the bridgehead positions of the bicyclo[2.2.2]octane system is known to be extremely slow and often does not proceed via traditional SN1 or SN2 mechanisms due to the geometric constraints of the rigid framework. google.com The formation of a planar carbocation at the bridgehead is highly unfavorable, and backside attack for an SN2 reaction is sterically impossible. However, substitution reactions can occur at the non-bridgehead positions, and the presence and orientation of the carboxylic acid groups would influence the reactivity of these positions towards nucleophiles. For instance, the carbonyl carbons of the carboxylic acid groups are themselves electrophilic centers and are susceptible to nucleophilic attack, leading to derivatives such as esters, amides, or acid chlorides.

Supramolecular Chemistry and Crystal Engineering with Bicyclo 2.2.2 Octane 2,5 Dicarboxylic Acid Derivatives

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding is a primary driving force in the self-assembly of carboxylic acids, and bicyclo[2.2.2]octane-2,5-dicarboxylic acid is no exception. The two carboxylic acid groups on the bicyclic frame are capable of acting as both hydrogen bond donors and acceptors, facilitating the formation of extended networks.

A key example of the supramolecular assembly of this diacid is found in its resolution via diastereomeric salt formation. In the resolution of racemic cis-bicyclo[2.2.2]octane-2,5-dicarboxylic acid, the alkaloid (-)-brucine has been successfully employed. researchgate.net This process relies on the formation of a crystalline salt between the chiral diacid and the chiral base. The crystal structure of this salt is stabilized by a network of hydrogen bonds.

In such a co-crystal, the primary hydrogen bonding interactions would occur between the carboxylic acid groups of the bicyclo[2.2.2]octane derivative and the basic nitrogen atoms of the brucine (B1667951) molecule. Specifically, a proton transfer from the carboxylic acid to the tertiary amine of brucine would result in a carboxylate-ammonium ion pair, which is a strong and highly directional interaction. Further hydrogen bonding can be anticipated between the remaining carboxylic acid proton and other acceptor sites on the brucine molecule, or with solvent molecules if present.

The rigid bicyclo[2.2.2]octane scaffold pre-organizes the carboxylic acid groups, influencing the geometry of the resulting hydrogen-bonded network. This pre-organization is a key feature in designing predictable supramolecular architectures.

Interacting MoleculesFunctional Groups InvolvedType of Interaction
cis-Bicyclo[2.2.2]octane-2,5-dicarboxylic acid & (-)-BrucineCarboxylic Acid & Tertiary AmineProton transfer, Ionic Hydrogen Bond (N⁺-H···O⁻)
cis-Bicyclo[2.2.2]octane-2,5-dicarboxylic acid & (-)-BrucineCarboxylic Acid & Methoxy (B1213986)/Carbonyl groups of BrucineHydrogen Bond (O-H···O)
cis-Bicyclo[2.2.2]octane-2,5-dicarboxylic acidCarboxylic Acid & CarboxylateHydrogen Bond (O-H···O⁻)

Rational Design of Crystalline Architectures

The principles of crystal engineering aim to design and synthesize crystalline solids with desired structures and properties. The predictable geometry and hydrogen bonding capabilities of this compound make it a potentially useful building block, or synthon, for the rational design of crystalline architectures.

The formation of the crystalline diastereomeric salt with brucine is a prime example of rational design in practice, albeit for the purpose of chiral resolution. researchgate.net The selection of brucine is not arbitrary; its own rigid structure and multiple hydrogen bond acceptor sites complement the diacid, facilitating the formation of a well-ordered, crystalline lattice. The successful crystallization of one diastereomer over the other is a testament to the subtle differences in the packing efficiency and stability of the respective supramolecular assemblies.

The design principles evident in this system could be extended to the creation of other co-crystals with different guest molecules, potentially leading to materials with interesting inclusion properties or porous networks. The rigidity of the bicyclo[2.2.2]octane backbone is advantageous in this regard, as it reduces the likelihood of conformational polymorphism and leads to more predictable packing arrangements.

Self-Assembly Processes Leading to Defined Topologies

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the primary interactions driving self-assembly are hydrogen bonds between the carboxylic acid groups.

In the absence of other interacting species, dicarboxylic acids typically self-assemble to form common hydrogen-bonded motifs, such as chains or sheets. The relative orientation of the two carboxylic acid groups on the bicyclo[2.2.2]octane scaffold will play a significant role in determining the resulting topology. The cis and trans isomers of the 2,5-diacid would be expected to lead to different supramolecular architectures due to the different spatial vectors of their hydrogen bonding groups.

The crystallization of the diastereomeric salt with brucine is a form of directed self-assembly. researchgate.net Here, the presence of the chiral amine directs the assembly of the diacid into a specific chiral crystalline environment. The process is highly specific, as evidenced by the ability to separate the enantiomers. This specificity arises from the complementary nature of the interacting surfaces of the diacid and the alkaloid, leading to a well-defined, three-dimensional topology.

Applications in Advanced Materials Science Incorporating Bicyclo 2.2.2 Octane Dicarboxylic Acid Moieties

Role as Linkers in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Bicyclo[2.2.2]octane dicarboxylic acids serve as rigid, aliphatic linkers in the construction of MOFs. Their three-dimensional nature is a key attribute, offering an alternative to the widely used two-dimensional, planar aromatic linkers. rsc.org This structural difference allows for precise control over the resulting framework's architecture and properties. rsc.org The non-aromatic, saturated hydrocarbon backbone of the bicyclo[2.2.2]octane unit provides unique features such as conformational freedom and low light absorption, leading to valuable properties in the derived MOFs. researchgate.net

The construction of MOFs relies on the self-assembly of metal ions or clusters with organic bridging ligands. researchgate.net The geometry and rigidity of the organic linker are critical factors that dictate the topology and stability of the final framework. bldpharm.com Rigid carboxylic acid ligands are known to form stable pore structures. bldpharm.com

The design principle behind using linkers like bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a close structural analog to the 2,5-isomer, is to create robust, porous materials with well-defined, non-collapsible cavities. researchgate.netnih.gov Unlike flexible linkers that can lead to framework collapse upon solvent removal, or planar aromatic linkers that can result in structural "breathing" (large volume changes), the rigid 3D bicycloalkane core helps to stabilize the pore environment and reduce undesirable flexibility. rsc.org This strategy of increasing linker dimensionality has been effectively used to minimize structural breathing in frameworks like the MIL-53 system, thereby creating stable pore environments suitable for molecular sieving applications. rsc.org The defined spatial orientation of the carboxylate groups on the bicyclo[2.2.2]octane skeleton provides predictable coordination vectors, enabling the targeted synthesis of frameworks with specific topologies. acs.org

The choice of the organic linker directly influences the pore size, shape, and surface chemistry of a MOF. researchgate.net By replacing conventional aromatic linkers, such as 1,4-benzenedicarboxylic acid (bdc), with aliphatic counterparts like bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a fine-tuning of the pore dimensions can be achieved. nih.gov This bioisosteric replacement, where a benzene (B151609) ring is swapped for a nonaromatic 3D scaffold, can lead to a stepwise control over pore size. acs.orgnih.gov

Furthermore, this substitution significantly alters the surface chemistry within the pores. Aromatic linkers create a polarizable, electron-rich environment, whereas the aliphatic bicyclo[2.2.2]octane core provides a non-polar, saturated hydrocarbon surface. nih.gov This change in host-guest interaction potential is crucial for selective adsorption applications. nih.gov Another significant advantage is the enhanced optical properties; the absence of conjugated π-systems in the aliphatic linker eliminates absorption in the visible and near-UV regions, making it possible to create highly transparent MOFs. researchgate.netrsc.org

The well-defined pore structures and tailored surface chemistry of MOFs built with bicyclo[2.2.2]octane dicarboxylic acid linkers make them promising candidates for gas storage and separation. rsc.orgrsc.org The precise control over pore aperture size allows for effective molecular sieving. rsc.org

For instance, a MOF designated Ni-bodc-tpt, which utilizes bicyclo[2.2.2]octane-1,4-dicarboxylic acid (bodc) as a linker, has demonstrated high C₂H₆ adsorption capacity and good C₂H₆/C₂H₄ selectivity. rsc.org This performance is attributed to the combination of optimal pore size, a large cage volume, and numerous C–H binding sites provided by the aliphatic linker. rsc.org Dynamic breakthrough experiments confirmed that this MOF could be used to produce high-purity C₂H₄ (>99.9%) from a C₂H₆/C₂H₄ mixture in a single step. rsc.org The rigidity of the bicyclo[2.2.2]octane linker helps maintain the pore structure required for such selective separations. rsc.org

MOF DesignationLinkersGas Separation ApplicationKey Findings
Ni-bodc-tpt bicyclo[2.2.2]octane-1,4-dicarboxylic acid (bodc), 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) (tpt)Inverse C₂H₆/C₂H₄ SeparationHigh C₂H₆ adsorption capacity (131.65 cm³ g⁻¹) and C₂H₆/C₂H₄ selectivity (1.8) at 298 K and 1 bar. rsc.org
MIL-53(Al) analogue bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BODCA)Hydrocarbon isomer separationIncorporation of the 3D linker minimizes structural "breathing," stabilizing the pore environment for effective molecular sieving. rsc.org
Transparent MOF (TMOF) bicyclo[2.2.2]octane-1,4-dicarboxylic acid, Zn₄O clustersSolid solvent for spectroscopyRetains structural rigidity while removing aromaticity, leading to increased transparency. researchgate.net

Integration into Polymer and Macromolecular Systems

The bicyclo[2.2.2]octane moiety is incorporated into macromolecular systems to enhance their physical properties. Its rigid and bulky polyalicyclic structure disrupts the efficient packing of polymer chains, which can lead to improved solubility and processability while maintaining high thermal stability. mdpi.comnih.gov

Bicyclo[2.2.2]octane dicarboxylic acids are useful as specialty monomers in the synthesis of polymers such as polyesters and polyamides. nasa.govgoogle.com The rigid, non-planar structure is the key feature that is transferred to the resulting polymer backbone. For example, replacing a non-bicyclic ring structure with a bicyclo[2.2.2]octane structure in polyesters has been studied to observe the effect on the melting point of the polymer. nasa.gov

While much of the recent literature focuses on tetracarboxylic dianhydride derivatives for polyimide synthesis, the underlying principle of using the bicyclo[2.2.2]octane core remains the same. mdpi.comresearchgate.net Bicyclo[2.2.2]octane-2,5-dicarboxylic acid can be used in polycondensation reactions with diols to form polyesters or with diamines to form polyamides, imparting the characteristic properties of the alicyclic core to the polymer chain.

The integration of the bicyclo[2.2.2]octane unit has a profound impact on the properties of high-performance polymers like polyimides. Although these are typically synthesized using the corresponding tetracarboxylic dianhydrides, the effects of the alicyclic core are well-documented and directly applicable.

Thermal Properties: The rigidity of the bicyclo[2.2.2]octane structure leads to polymers with high glass transition temperatures (Tg) and excellent thermal stability. mdpi.comresearchgate.net Polyimides derived from a bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride have shown thermal stability above 400°C and Tg values between 272°C and 355°C. mdpi.com

Solubility and Processability: Aromatic polyimides are often difficult to process due to their low solubility. mdpi.com The non-coplanar, three-dimensional bicyclo[2.2.2]octane structure disrupts the interchain interactions that cause high crystallinity, thereby improving the solubility of the polyimides in common organic solvents (e.g., NMP, DMAc, DMSO) without significantly compromising their thermal properties. mdpi.comnih.gov

Optical Properties: The aliphatic nature of the bicyclo[2.2.2]octane monomer is key to producing colorless and highly transparent polyimide films. researchgate.netacs.org Unlike aromatic monomers which have strong electronic absorption in the UV-visible range, the alicyclic structure lacks this chromophore, resulting in materials with excellent optical clarity. google.com This, combined with a potentially low dielectric constant, makes them suitable for applications in electronics and displays. researchgate.netgoogle.com

Polymer System (Derived from Bicyclo[2.2.2]octane core)Dianhydride MonomerDiamine MonomerGlass Transition Temp. (Tg)5% Weight Loss Temp. (TGA)Key Properties
BTD-MIMA Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD)4,4′-methylenebis(2-isopropyl-6-methylaniline)272°C430°CHigh solubility in various organic solvents, including CHCl₃. mdpi.com
BTD-HFA Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD)4,4′-(hexafluoroisopropylidene)dianiline290°C450°CMore limited solubility, soluble in DMSO. mdpi.com
BTD-FND Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD)4,4′-(9-fluorenylidene)dianiline355°C450°CHigh Tg, good solubility in aprotic solvents. mdpi.com
BTD-TPM Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD)4,4′-diaminotriphenylmethane325°C450°CHigh Tg, good solubility. mdpi.com

Contributions to Catalysis and Asymmetric Organic Transformations Utilizing Bicyclo 2.2.2 Octane 2,5 Dicarboxylic Acid Derivatives

Development of Chiral Scaffolds for Asymmetric Catalysis

The bicyclo[2.2.2]octane core is a foundational element in creating versatile platforms with a highly controlled three-dimensional chemical space, essential for asymmetric synthesis. nih.govacs.org Its rigid structure significantly reduces conformational freedom, which is a desirable trait for a chiral scaffold. nih.govacs.org This rigidity ensures that the catalytic environment is well-defined, leading to predictable and reproducible stereochemical outcomes.

One of the key derivatives is cis-2,5-diaminobicyclo[2.2.2]octane, which can be synthesized from racemic cis-bicyclo[2.2.2]octane-2,5-dicarboxylic acid. researchgate.net This diamine has been identified as a "privileged" chiral scaffold, meaning it has broad utility across various asymmetric reactions. researchgate.net It is designed to enhance the intrinsic chirality and expand the applications seen with more common scaffolds like trans-1,2-diaminocyclohexane. researchgate.netacs.org The unique C₂ symmetric structure of these scaffolds allows for the creation of a well-defined chiral pocket around a metal center, effectively shielding one face of a bound substrate and leaving the opposite face open to attack, thus directing the stereochemical course of the reaction. acs.org

Derivatives such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) also serve as highly constrained bicyclic β-amino acid scaffolds. nih.govacs.org The inherent steric bulk and controlled chirality of these structures profoundly influence the spatial orientation of appended functional groups, making them excellent templates for designing chiral catalysts. nih.govacs.org

Ligand Design for Transition Metal-Mediated Asymmetric Reactions

Derivatives of bicyclo[2.2.2]octane-2,5-dicarboxylic acid have been extensively used to create novel ligands for a variety of transition metal-catalyzed reactions. The diamine derivative, cis-2,5-diaminobicyclo[2.2.2]octane, is a precursor to highly effective "salen" ligands. researchgate.netacs.org These ligands are formed by condensing the diamine with salicylaldehydes and are excellent for encapsulating transition metals. researchgate.netacs.org

The resulting salen-metal complexes have demonstrated significant catalytic activity and stereoselectivity in several important reactions:

Chromium (Cr) Complexes : A chromium(III)-salen complex based on this scaffold catalyzes the hetero-Diels-Alder reaction and the Nozaki-Hiyama-Kishi reaction with high efficiency and excellent stereoselectivity. acs.org These complexes have also been used for enantioselective Nozaki-Hiyama-Kishi allylation of aromatic aldehydes. acs.org

Cobalt (Co) Complexes : A cobalt(II)-salen complex was effective in the asymmetric cyclopropanation of 1,1-disubstituted alkenes. acs.org The electronic properties of the ligand can be tuned; for instance, adding a methoxy (B1213986) substituent to the benzenoid rings of the salen ligand enhanced catalytic efficiency. acs.org

Copper (Cu) Complexes : By reducing the imine functions of the salen ligand to secondary amines, a copper(I) complex was formed that effectively catalyzed the asymmetric Henry (nitroaldol) condensation. nih.govacs.orgacs.org

In addition to salen ligands, C₂-symmetric bicyclo[2.2.2]octa-2,5-dienes have been prepared from bicyclo[2.2.2]octane-2,5-dione, a related derivative. nih.gov These chiral diene ligands have been successfully used in rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated ketones, achieving high enantioselectivity (up to 99% ee). nih.gov Furthermore, cyclopentadienyl (B1206354) (Cp) ligands fused with a bicyclo[2.2.2]octane framework have been developed for use with Group 9 metals (Co, Rh, Ir) in various asymmetric reactions. snnu.edu.cn

The table below summarizes the application of various metal complexes incorporating bicyclo[2.2.2]octane-derived ligands in asymmetric catalysis.

MetalLigand TypeReaction TypeReference
Chromium (Cr)SalenHetero-Diels-Alder, Nozaki-Hiyama-Kishi Allylation acs.org, acs.org
Cobalt (Co)SalenCyclopropanation acs.org
Copper (Cu)Reduced SalenHenry (Nitroaldol) Condensation nih.gov, acs.org, acs.org
Rhodium (Rh)Chiral Diene1,4-Addition of Arylboronic Acids nih.gov

Organocatalytic Applications Utilizing Bicyclo[2.2.2]octane-Derived Structures

The rigid bicyclo[2.2.2]octane scaffold has also been incorporated into the design of purely organic catalysts. These organocatalysts leverage the defined stereochemistry of the bicyclic framework to induce asymmetry in reactions without the need for a metal center.

For example, an aminocatalytic strategy has been developed for the synthesis of uracil (B121893) derivatives that bear a bicyclo[2.2.2]octane scaffold. bohrium.com This process involves a cascade of two consecutive Diels-Alder cycloadditions, facilitated by an aminocatalyst, to construct the bicyclic system with excellent enantioselectivity and as a single diastereoisomer. bohrium.com Similarly, organocatalysts like diphenylprolinol silyl (B83357) ether have been used in domino Michael/Michael reactions to synthesize bicyclo[2.2.2]octane derivatives that possess a quaternary bridgehead carbon, achieving excellent diastereoselectivity. researchgate.net

Furthermore, tripeptides containing the 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) structure have been employed as covalent organocatalysts for the aldol (B89426) reaction, yielding a range of products with high enantioselectivity. nih.govacs.org A p-dodecylphenylsulfonamide-modified proline catalyst has been developed for an organocatalyzed approach to create enantioenriched bicyclo[2.2.2]octanes from aliphatic imines, demonstrating high levels of enantioselectivity and diastereoselectivity. acs.org

Studies in Enzyme-Catalyzed Reactions and Bio-inspired Chemical Probes

The bicyclo[2.2.2]octane skeleton is not only valuable in synthetic catalysis but also serves as a structural mimic and probe in biocatalysis and enzymology. The conformational rigidity of the scaffold is ideal for designing molecules that can lock into the specific conformations required for binding to enzyme active sites.

In one study, a 2-oxabicyclo[2.2.2]octane framework was used to create analogues of xylosides to probe the transition state conformation of glycosidase enzymes. rsc.org These rigid mimics hydrolyzed significantly faster than the parent sugar, providing insight into the enzyme's mechanism. rsc.org The bicyclic structure has also been used to develop analogues of the glycosidase inhibitor 1-deoxynojirimycin (B1663644) (DNJ), which act as chemical probes to study enzyme-substrate interactions. rsc.org

The synthesis of highly functionalized bicyclo[2.2.2]octene derivatives has been achieved using enzymatic resolution as a key step to separate enantiomers, highlighting the compatibility of this scaffold with enzymatic processes. researchgate.net In the realm of natural product biosynthesis, enzymes such as bifunctional reductase/Diels-Alderases have been found to catalyze enantioselective cycloadditions to form the bicyclo[2.2.2]diazaoctane core found in fungal indole (B1671886) alkaloids. nih.gov These studies underscore the importance of the bicyclic framework in both understanding and harnessing enzymatic transformations.

Computational Chemistry and Theoretical Investigations of Bicyclo 2.2.2 Octane 2,5 Dicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure of Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid, which in turn governs its chemical reactivity. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and predict various electronic properties.

The rigid bicyclic framework of this molecule largely dictates the spatial orientation of the two carboxylic acid groups. The electronic properties of the carboxylic acid functional groups, such as their acidity and electrophilicity, are influenced by the saturated hydrocarbon cage. Theoretical calculations on related bicyclo[2.2.2]octane systems have shown that the bicyclic structure acts as a rigid spacer, transmitting electronic effects primarily through bonds and space via an inductive effect, without the influence of resonance that is common in aromatic systems.

For this compound, quantum chemical calculations can predict key parameters that indicate its reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, the calculation of electrostatic potential maps can reveal the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the carboxyl groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack, while the acidic protons are the most electron-poor, indicating their propensity for deprotonation.

Calculated PropertySignificance in Reactivity Prediction
HOMO EnergyIndicates the ability to donate electrons.
LUMO EnergyIndicates the ability to accept electrons.
HOMO-LUMO GapRelates to chemical stability and reactivity.
Electrostatic PotentialIdentifies sites for electrophilic and nucleophilic attack.
Atomic ChargesQuantifies the electron distribution across the molecule.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of this compound. The bicyclo[2.2.2]octane core is a rigid structure, but the carboxylic acid groups have rotational freedom around the C-C single bonds connecting them to the cage.

Molecular mechanics calculations can be used to determine the potential energy surface associated with the rotation of the carboxyl groups. This allows for the identification of the most stable conformations (energy minima) and the energy barriers between them. The relative energies of different conformers can provide insights into their population distribution at a given temperature.

Molecular dynamics simulations, on the other hand, provide a time-resolved picture of the molecule's motion. By simulating the trajectory of the atoms over time, MD can reveal the dynamic behavior of the carboxylic acid groups, including their rotational motions and any intramolecular interactions, such as hydrogen bonding between the two carboxyl groups, if sterically feasible. For dicarboxylic acids, MD simulations can show how intermolecular interactions in different phases (gas vs. condensed) can stabilize certain conformers.

Simulation TechniqueInformation Gained for Conformational Analysis
Molecular Mechanics (MM)Identifies stable conformers and rotational energy barriers.
Molecular Dynamics (MD)Reveals dynamic behavior and intramolecular interactions over time.

Energetic and Thermodynamic Considerations in Synthetic Design

Computational chemistry plays a crucial role in the synthetic design of this compound by providing energetic and thermodynamic data for potential reaction pathways. The primary route to the bicyclo[2.2.2]octane core is often a Diels-Alder reaction.

DFT calculations can be used to model the transition states and intermediates of the Diels-Alder reaction that forms the bicyclic skeleton. jst.go.jp By calculating the activation energies and reaction enthalpies, chemists can predict the feasibility of a proposed synthetic route and optimize reaction conditions. jst.go.jp For instance, theoretical calculations can help in understanding the regioselectivity and stereoselectivity of the cycloaddition, which is critical for obtaining the desired 2,5-disubstituted isomer.

Furthermore, computational methods can be used to assess the thermodynamic stability of different isomers of bicyclo[2.2.2]octane dicarboxylic acid. rroij.com This information is valuable in predicting the product distribution in reactions that might lead to a mixture of isomers. By comparing the calculated free energies of the 2,5-dicarboxylic acid with other isomers, such as the 1,4- or 2,3-dicarboxylic acids, a deeper understanding of the thermodynamic landscape of the synthesis can be achieved.

Thermodynamic ParameterRelevance in Synthetic Design
Activation Energy (Ea)Predicts the kinetic feasibility of a reaction step.
Reaction Enthalpy (ΔH)Indicates whether a reaction is exothermic or endothermic.
Gibbs Free Energy (ΔG)Determines the spontaneity and position of equilibrium of a reaction.

Modeling of Molecular Interactions for Functional Applications

The rigid and well-defined structure of this compound makes it an attractive building block for various functional applications, particularly in supramolecular chemistry and materials science. Computational modeling is essential for predicting how this molecule will interact with other molecules or ions.

One promising application is its use as a linker in the construction of metal-organic frameworks (MOFs). rsc.orgmdpi.com Molecular modeling can simulate the assembly of these frameworks, predicting the resulting pore size and shape. By modeling the interactions between the dicarboxylic acid and metal ions, it is possible to design MOFs with specific properties for applications such as gas storage or catalysis. mdpi.com

In the context of host-guest chemistry, computational methods can be used to predict the binding affinity of this compound with various guest molecules. Techniques such as molecular docking and free energy calculations can quantify the strength of these interactions, which are often driven by hydrogen bonding and van der Waals forces. These predictions can guide the design of molecular receptors and sensors.

Molecular dynamics simulations of this compound in different environments, such as in solution or within a polymer matrix, can provide insights into its aggregation behavior and its effect on the properties of the surrounding medium. This is particularly relevant for applications where the molecule is used as an additive to modify the properties of materials.

Emerging Research Directions and Future Perspectives

Exploration of Novel Derivatizations and Functionalizations of Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid

The functionalization of this compound is a burgeoning area of research, with scientists exploring various chemical transformations to create a diverse range of derivatives. A key area of investigation involves the conversion of the carboxylic acid groups into other functional moieties, which in turn allows for the construction of more complex molecular architectures.

One notable derivatization is the synthesis of cis-2,5-diaminobicyclo[2.2.2]octane from racemic cis-bicyclo[2.2.2]octane-2,5-dicarboxylic acid. researchgate.net This transformation opens up avenues for creating novel chiral ligands for asymmetric catalysis. researchgate.net The process typically involves a Curtius rearrangement or a related transformation to convert the carboxylic acids into amino groups. These diamines can then be further functionalized, for example, by condensation with salicylaldehydes to form salen-type ligands capable of coordinating with various transition metals. researchgate.net

Beyond the conversion to amines, the carboxylic acid groups can be transformed into esters, amides, and other functional groups, paving the way for their use as monomers in polymerization reactions or as building blocks in the synthesis of complex organic molecules. google.com The rigid bicyclic core imparts specific conformational constraints that can be advantageous in drug design and materials science.

DerivativeSynthetic MethodPotential ApplicationReference
cis-2,5-Diaminobicyclo[2.2.2]octaneCurtius rearrangement of the corresponding diacyl azideChiral ligands for asymmetric catalysis researchgate.net
Salen-type ligandsCondensation of the diamine with salicylaldehydesMetal-organic frameworks, catalysts researchgate.net
Polyester MonomersEsterification with diolsHigh-performance polymers google.com
Polyamide MonomersAmidation with diaminesThermally stable polymers google.com

Advanced Applications in Porous Materials and Separation Technologies

The rigid and well-defined geometry of bicyclo[2.2.2]octane dicarboxylic acids makes them excellent building blocks for the construction of porous materials such as metal-organic frameworks (MOFs). globethesis.comresearchgate.netacs.orgrsc.org These materials are characterized by high porosity, large surface areas, and tunable pore sizes, making them promising candidates for applications in gas storage, separation, and catalysis.

The use of bicyclic organic dicarboxylic linkers like bicyclo[2.2.2]octane-1,4-dicarboxylic acid in MOFs can lead to the formation of transparent porous materials. This transparency is a significant advantage for studying guest molecules within the pores using spectroscopic techniques. rsc.orgresearchgate.net MOFs constructed from these aliphatic linkers can exhibit unique adsorption and separation properties for gases and hydrocarbons. For instance, a nickel-based MOF using bicyclo[2.2.2]octane-1,4-dicarboxylate showed promising performance for the separation of acetylene (B1199291) and carbon dioxide mixtures. globethesis.com

The precise control over the pore environment offered by these linkers is crucial for selective molecular recognition and separation. The non-aromatic nature of the bicyclo[2.2.2]octane core can also lead to different host-guest interactions compared to commonly used aromatic linkers, potentially enabling novel separation selectivities. researchgate.net

Porous MaterialLinkerMetal IonKey PropertiesApplicationReference
Ni-MOFBicyclo[2.2.2]octane-1,4-dicarboxylateNi(II)Cage-like 3D structure, high stabilityAcetylene/carbon dioxide separation globethesis.com
Zn-MOFBicyclo[2.2.2]octane-1,4-dicarboxylic acidZn(II)Transparent, porousSolid solvent for spectroscopic studies rsc.orgresearchgate.net

Innovations in Stereoselective Synthesis and Catalysis

The development of stereoselective synthetic routes to enantiomerically pure bicyclo[2.2.2]octane derivatives is crucial for their application in asymmetric catalysis and medicinal chemistry. The resolution of racemic mixtures of this compound can be achieved through the formation of diastereomeric salts with a chiral amine. rsc.org This classical resolution technique allows for the separation of the enantiomers, which can then be used in the synthesis of chiral catalysts.

Derivatives of this compound, particularly the corresponding chiral diamines, have been successfully employed as scaffolds for asymmetric catalysts. researchgate.net For example, salen-metal complexes derived from cis-2,5-diaminobicyclo[2.2.2]octane have been shown to be effective catalysts for a range of enantioselective transformations, including the Nozaki-Hiyama-Kishi allylation of aromatic aldehydes and hetero-Diels-Alder cycloadditions. researchgate.net

Furthermore, chiral cyclopentadienyl (B1206354) (Cp) ligands fused with a bicyclo[2.2.2]octane framework have been developed for rhodium-catalyzed asymmetric C-H activation reactions. bohrium.comresearchgate.netsnnu.edu.cn These catalysts have demonstrated high efficiency and enantioselectivity in the synthesis of chiral hydrophenanthridinones. bohrium.comresearchgate.net The rigid and C2-symmetric nature of the bicyclo[2.2.2]octane backbone plays a critical role in creating a well-defined chiral environment around the metal center, leading to excellent stereocontrol.

Catalytic ApplicationChiral Ligand/CatalystReactionEnantiomeric Excess (ee)Reference
Asymmetric C-H ActivationBicyclo[2.2.2]octane-fused CpRh(I) complexN-methoxybenzamides with quinonesup to 99% bohrium.comresearchgate.net
Nozaki-Hiyama-Kishi AllylationSalen-Chromium(II) complexAromatic aldehydesNot specified researchgate.net
Hetero-Diels-Alder CycloadditionSalen-Chromium(III) complexNot specifiedNot specified researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The study of this compound and its derivatives exemplifies the convergence of organic chemistry and materials science. The precise synthesis of these molecules, a domain of organic chemistry, directly enables the creation of advanced materials with novel properties.

In materials science, the rigid bicyclo[2.2.2]octane unit is utilized as a structural component in polymers to enhance their thermal stability and mechanical properties. google.com Polyesters and polyamides incorporating this bicyclic structure can exhibit higher glass transition temperatures and improved modulus compared to their counterparts made from more flexible aliphatic or aromatic monomers. The defined three-dimensional structure of the bicyclo[2.2.2]octane core can also influence the packing of polymer chains, leading to materials with unique morphologies and properties.

The development of MOFs and other porous materials based on this dicarboxylic acid is another prime example of this interdisciplinary synergy. globethesis.comresearchgate.netacs.orgrsc.orgresearchgate.net Organic chemists design and synthesize the linker molecules with specific geometries and functionalities, while materials scientists and engineers characterize the resulting porous materials and explore their applications in areas such as gas separation, storage, and sensing. This collaborative approach is essential for the rational design of materials with targeted performance characteristics.

Q & A

Q. What are the common synthetic routes for bicyclo[2.2.2]octane-2,5-dicarboxylic acid, and how do reaction conditions influence product yield?

The synthesis often employs Diels-Alder cycloaddition followed by hydrogenation. For example, reacting 1,3-cyclohexadiene with chloromaleic anhydride in ethyl acetate under reflux yields intermediates like cis-2-chlorobicyclo[2.2.2]octane-2,3-dicarboxylic anhydride. Subsequent hydrogenation with Adams platinum dioxide catalyst achieves full saturation . Stereoselectivity challenges, such as unwanted polymerization, can arise during Diels-Alder steps, necessitating precise temperature control and catalyst selection .

Q. What spectroscopic techniques are effective for characterizing this compound’s structure?

Carbon-13 NMR is critical for assigning substituent effects on the bicyclic framework. Off-resonance experiments distinguish carbons based on symmetry (e.g., C-1 and C-4 in bicyclo[2.2.2]octane-2,5-dione appear as doublets). Chemical shifts are influenced by substituents at α, β, and γ positions, with δ carbons showing minimal effects . X-ray crystallography is recommended for resolving stereochemical ambiguities in derivatives.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE): Gloves, lab coats, and eye protection (H319 hazard) .
  • Storage: Cool, dry conditions away from ignition sources (P210) .
  • Spill management: Use inert absorbents and avoid aqueous rinses to prevent unintended reactions .

Q. In what materials science applications is this compound utilized due to its symmetrical structure?

Its high symmetry and dual carboxyl groups make it a rigid building block for polymers . For instance, bicyclo[2.2.2]octane-1,4-dicarboxylic acid (a structural analog) enhances thermal stability in polyesters and polyamides . Derivatives like dimethyl esters improve solubility for processing .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be optimized to avoid polymerization issues?

Polymerization during Diels-Alder reactions is mitigated by:

  • Low-temperature conditions (e.g., −78°C) to suppress radical chain reactions.
  • Catalyst tuning: Chiral ligands like (R,R)-Bn-nbd* (derived from bicyclo[2.2.1]heptane) enable enantioselective 1,4-additions, reducing side reactions .
  • Solvent choice: Non-polar solvents (e.g., ethyl acetate) minimize unwanted dimerization .

Q. What mechanisms underlie the enzyme inhibitory activity of this compound analogs?

Analogous compounds (e.g., bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester) inhibit cyclooxygenase (COX) by competing with arachidonic acid at the active site, reducing prostaglandin synthesis. Structure-activity relationship (SAR) studies highlight the importance of carboxyl group positioning for binding affinity .

Q. How do computational models predict the reactivity and stability of this compound derivatives?

DFT calculations assess substituent effects on ring strain and electronic distribution. For example, electron-withdrawing groups (e.g., nitro) at C-3 increase acidity at the carboxyl groups, enhancing metal coordination potential . MD simulations predict solubility trends in ester derivatives, guiding solvent selection .

Q. What strategies are employed to resolve conflicting data in comparative studies of bicyclo[2.2.2]octane dicarboxylic acid derivatives?

Contradictions in biological activity or reactivity are addressed by:

  • Controlled isomer separation: Chromatography (HPLC) isolates enantiomers for individual testing .
  • Cross-validation: Combining NMR, X-ray, and enzymatic assays clarifies whether discrepancies arise from structural impurities or assay conditions .

Methodological Tables

Q. Table 1: Comparative Reactivity of Bicyclo Dicarboxylic Acids

CompoundKey FeatureApplicationReference
Bicyclo[2.2.2]octane-2,5-diacidDual carboxyl groupsEnzyme inhibition, polymers
Bicyclo[3.1.0]hexane-3,6-diacidSmaller ring, lower symmetryPharmaceutical intermediates
Bicyclo[2.2.1]heptane-2,5-diacidChiral ligand precursorAsymmetric catalysis

Q. Table 2: Optimization of Synthesis Conditions

ParameterEffect on Yield/StereoselectivitySolution
TemperatureHigh temps → polymerizationUse −78°C for Diels-Alder
CatalystPoor stereocontrolChiral diene ligands (e.g., Bn-nbd*)
Solvent polarityPolar solvents → side reactionsEthyl acetate or hexane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.